N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide
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Description
Synthesis Analysis
A one-pot synthesis is proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in approximately 5 hours .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical and Chemical Properties Analysis
The compound is a weak acid . It has a molecular weight of 151.1626 . It is a white solid with a melting point of 170°C which is slightly soluble in water .Mechanism of Action
Target of Action
The compound, also known as N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide, is a derivative of phthalazine . Phthalazines are known to interact with a variety of targets, including vascular endothelial growth factor receptors (VEGFR) , p38MAP kinase , gamma-aminobutyric acid (GABA) receptors , cyclooxygenase-2 (COX-2) , and voltage-gated calcium channels . These targets play crucial roles in various biological processes, including inflammation, neurotransmission, cell proliferation, and vascular growth .
Mode of Action
Based on the known activities of phthalazine derivatives, it can be inferred that the compound may inhibit the activity of its targets, leading to changes in cellular signaling pathways .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of VEGFR can disrupt angiogenesis, while blocking p38MAP kinase can affect inflammatory responses . Similarly, interaction with GABA receptors can influence neurotransmission, and inhibition of COX-2 can reduce the production of pro-inflammatory prostaglandins .
Result of Action
The compound’s action on its targets can lead to various molecular and cellular effects. For example, it may reduce inflammation by inhibiting COX-2, or it may suppress tumor growth by blocking VEGFR . The exact effects depend on the specific context, including the type of cells and the presence of other signaling molecules.
Safety and Hazards
Properties
IUPAC Name |
N-[4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14(27)23-16-8-10-17(11-9-16)24-22-20-5-3-2-4-19(20)21(25-26-22)15-6-12-18(28)13-7-15/h2-13,28H,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZDWPNJUOHPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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